Synthesis Methods
The synthesis of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine typically involves several methods, including:
These methods highlight the versatility in synthetic strategies available for producing this compound.
Structural Characteristics
The molecular structure of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can be described as follows:
The molecular geometry can be represented by its SMILES notation: BrC1=CN2N=CN=C2C=C1
, indicating the connectivity and arrangement of atoms within the molecule .
Reactivity and Transformations
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine can participate in various chemical reactions due to its functional groups:
These reactions expand its utility in synthetic organic chemistry.
Biological Mechanisms
The mechanism of action for compounds like 6-bromo-[1,2,4]triazolo[1,5-a]pyridine often involves interactions with specific biological targets:
This highlights its potential therapeutic applications.
Properties Overview
The physical and chemical properties of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine include:
These characteristics are crucial for understanding its handling and application in laboratory settings.
Scientific Applications
The applications of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine are diverse:
Bromine substitution at the C6 position of [1,2,4]triazolo[1,5-a]pyridine creates a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling precise structural diversification. This bromine atom activates the scaffold for Suzuki, Sonogashira, or Buchwald-Hartwig reactions, facilitating the introduction of aryl, heteroaryl, alkynyl, or amino groups critical for optimizing pharmacological profiles. The electron-withdrawing nature of the triazole ring enhances the reactivity of the C-Br bond toward nucleophilic substitution, allowing direct derivatization under milder conditions compared to non-fused pyridines.
Synthetic Applications and Pharmacological SignificanceThe 6-bromo substituent serves as a linchpin for constructing complex molecules. For example, microwave-assisted, catalyst-free synthesis routes have been developed for 1,2,4-triazolo[1,5-a]pyridines, utilizing enaminonitriles and benzohydrazides under eco-friendly conditions. This method achieves good-to-excellent yields (76–89%) within short reaction times (3–5 hours), demonstrating the scaffold’s synthetic versatility [8]. Brominated precursors like 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0) are commercially available as solids (melting point 106–112°C), with confirmed structure via SMILES (BrC1=CN2N=CNC2C=C1) and InChI identifiers [3].
Table 1: Brominated [1,2,4]Triazolo[1,5-a]Pyridine Derivatives in Drug Discovery
Compound | Biological Target | Therapeutic Application | Key Structural Feature |
---|---|---|---|
CEP-33779 | JAK2 inhibitor | Cancer, rheumatoid arthritis | 6-Aryl substitution |
CZC24832 | PI3Kγ inhibitor | Inflammation, autoimmune disorders | 6-Aryl with sulfonamide linkage |
Compound B (From [9]) | PI3K/mTOR dual inhibitor | Anticancer agents | 6-Pyridinyl with acetamide |
Brominated derivatives enable late-stage diversification for targeting kinases and inflammatory pathways. For instance, 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (SYX00250) serves as a precursor for urea-linked PI3K inhibitors through carbonyl diimidazole (CDI)-mediated reactions [10]. Patent WO2009047514A1 highlights bromo-triazolopyridines as intermediates for synthesizing Axl and Mer tyrosine kinase inhibitors, which show promise in treating proliferative disorders like acute myeloid leukemia and breast cancer [4]. The bromine atom’s strategic position enhances binding to hydrophobic enzyme pockets while providing a vector for appending pharmacophores that improve potency and selectivity.
The carboxylic acid group at the C2 position of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine introduces hydrogen-bonding capability and ionizability, critical for enhancing water solubility and target engagement. This functional group enables direct amide coupling or reduction to alcohols, expanding molecular diversity. The acid’s proximity to the triazole nitrogen creates a zwitterionic motif that improves membrane permeability and bioavailability—a feature exploited in CNS-active compounds.
Synthesis and Reactivity6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (Molecular formula: C₇H₄BrN₃O₂; Molecular weight: 242.03 g/mol) is characterized by SMILES (C1=CC2=NC(=NN2C=C1Br)C(=O)O) and InChIKey (KRMYPFQROFUWFQ-UHFFFAOYSA-N) [5]. Its synthesis typically involves:
Table 2: Applications of Carboxylic Acid Functionalization
Reaction Type | Product | Application | Reference |
---|---|---|---|
Amide coupling | 2-Acetamido derivatives | PI3K/mTOR inhibitors (e.g., Compound B) | [9] |
Urea formation | 2-Ureido derivatives | Low-toxicity anticancer agents | [9] |
Esterification | Ethyl/methyl esters | Prodrug development | [6] |
The carboxylic acid group enables rational drug design through targeted derivatization. In PI3K/mTOR inhibitor development, replacing the 2-acetamide group in compound B with alkylurea chains (e.g., via CDI-activated intermediates) reduced toxicity while retaining anticancer activity against HCT-116 and MCF-7 cell lines [9]. Computational studies (e.g., predicted collision cross-section values: [M+H]⁺ 137.8 Ų) aid in optimizing ADME properties [5]. Additionally, the acid group facilitates salt formation for crystallization or enhances solubility in formulation buffers, making it indispensable in preclinical development.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: